nAChR Subtype Selectivity Profile: α3β4 vs. α7
The (S)-enantiomer of 2-(3-pyridinyl)-1-pyrrolidineacetic acid exhibits a distinct selectivity profile for nAChR subtypes. It acts as a non-competitive inhibitor of the rat α3β4 nAChR subtype with an IC50 of 2.5 µM, while demonstrating agonist activity at the rat α7 nAChR subtype with an EC50 of 110 nM [1] [2]. This dual activity profile, with a ~23-fold difference in potency, differentiates it from nicotine, which is a potent agonist at both α4β2 and α7 subtypes, and from other pyrrolidine-modified analogs that often show reduced affinity due to bulky substituents [3].
| Evidence Dimension | nAChR subtype selectivity |
|---|---|
| Target Compound Data | α3β4 nAChR: IC50 = 2.5 µM (2,500 nM); α7 nAChR: EC50 = 110 nM |
| Comparator Or Baseline | Nicotine (potent agonist at multiple subtypes, including α4β2 and α7); Pyrrolidine-modified analogs (generally reduced affinity due to bulky substituents) |
| Quantified Difference | ~23-fold difference in potency between α3β4 inhibition and α7 activation for the target compound; Nicotine does not exhibit this specific non-competitive inhibition profile at α3β4. |
| Conditions | Rat α3β4 nAChR expressed in KX cells, assessed by whole-cell patch clamp; Rat α7 nAChR expressed in HEK293 cells, assessed by calcium influx using Fluo-4-AM dye. |
Why This Matters
This subtype selectivity profile is crucial for researchers investigating nAChR-related neurological disorders, as it allows for the dissection of specific receptor subunit contributions without the broad activation seen with nicotine.
- [1] BindingDB. (n.d.). BDBM50497686. Retrieved from https://bdb99.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50232600. Retrieved from https://ww.w.bindingdb.org View Source
- [3] Kim, K. H., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. View Source
